molecular formula C48H74N14O17S2 B607070 Desmopressin acetate trihydrate CAS No. 62357-86-2

Desmopressin acetate trihydrate

Cat. No. B607070
CAS RN: 62357-86-2
M. Wt: 1189.32
InChI Key: YNKFCNRZZPFMEX-XHPDKPNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmopressin acetate is a synthetic analogue of the natural pituitary hormone 8-arginine vasopressin (ADH), an antidiuretic hormone affecting renal water conservation . It is used to treat conditions like nighttime bed-wetting, central diabetes insipidus, and increased thirst and urination caused by head surgery or head trauma .


Molecular Structure Analysis

The empirical formula of Desmopressin acetate trihydrate is C46H64N14O12S2 · CH3COOH · 3H2O and it has a molecular weight of 1183.31 .

Scientific Research Applications

  • Coronary Spastic Angina Induced after Oral Desmopressin (DDAVP) Administration : Desmopressin can sometimes provoke coronary vasospasm in patients with endothelial dysfunction, as seen in a 60-year-old man who experienced chest pain after starting desmopressin for nocturnal polyuria (Adachi et al., 2016).

  • Desmopressin 30 Years in Clinical Use A Safety Review

    : This review highlights desmopressin's antidiuretic properties and its use in polyuric conditions, including primary nocturnal enuresis, nocturia, and diabetes insipidus, noting that it is generally well tolerated with minor side effects (Vande Walle et al., 2007).

  • Desmopressin as a Potent Vasorelaxant of Aorta and Pulmonary Artery : Desmopressin demonstrated significant vasodilation effects in isolated vessel studies, suggesting a mechanism for hypotension observed in clinical settings (Johns, 1990).

  • Hemodynamic Consequences of Desmopressin Administration after Cardiopulmonary Bypass : A study found that desmopressin caused a small but significant decrease in diastolic blood pressure in patients after coronary artery bypass grafting (Frankville et al., 1991).

  • Vasopressin Analog (DDAVP) Facilitates Concept Learning in Human Males : A study suggested that DDAVP might influence memory and learning by affecting attentional processes (Beckwith et al., 1982).

  • Desmopressin Acetate for Enuresis and Diabetes Insipidus : Highlighting desmopressin's role in treating cranial diabetes insipidus and monosymptomatic enuresis, emphasizing its selectivity for V2 receptors (Cuomo et al., 2006).

  • Desmopressin Induced Hyponatremia and Seizures after Laparoscopic Radical Nephrectomy : This case report underscores the risk of hyponatremia and seizures associated with desmopressin use, especially in surgical settings (Pruthi et al., 2002).

  • Desmopressin Acetate in Children with Severe Primary Nocturnal Enuresis : Demonstrated the efficacy and safety of desmopressin in treating primary nocturnal enuresis in children (Miller & Klauber, 1990).

  • The Use of Desmopressin as a Hemostatic Agent A Concise Review

    : This review summarizes the clinical indications for desmopressin as a hemostatic agent in various hemorrhagic conditions and surgeries (Franchini, 2007).

Safety And Hazards

Desmopressin may cause serious side effects. It can cause low levels of sodium in the body, which may be life-threatening if severe . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Desmopressin is indicated for the treatment of polyuric conditions including primary nocturnal enuresis, nocturia, and diabetes insipidus. It was also newly approved for the treatment of mild classical hemophilia and von Willebrand’s disease for minor surgeries . Further paediatric clinical trials are awaited to expand the evidence base of childhood desmopressin therapy .

properties

IUPAC Name

acetic acid;(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64N14O12S2.C2H4O2.3H2O/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4;;;/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4);3*1H2/t28-,29+,30+,31+,32+,33+,34+;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKFCNRZZPFMEX-XHPDKPNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74N14O17S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16679-58-6 (Parent)
Record name Desmopressin acetate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062357862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

1183.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmopressin acetate trihydrate

CAS RN

62357-86-2
Record name Desmopressin acetate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062357862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-mercaptopropanoic acid)-8-D-arginine-, monoacetate (salt), trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Desmopressin acetate trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMOPRESSIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB13HYU18U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
7
Citations
L Demirtas, EM Akbas, H Degirmenci, A Gurel… - Case Reports in …, 2015 - hindawi.com
Presented here is a case of long-term lithium use, with multiple emerging lithium-associated side effects. An 82-year-old woman was brought into the emergency department because of …
Number of citations: 3 www.hindawi.com
F Jobic, E Lacot‐Leriche, A Piton… - American Journal of …, 2021 - Wiley Online Library
… He presented with persistent primary enuresis that was treated with desmopressin acetate trihydrate and oxybutynin hydrochloride. Kidney ultrasound did not identify any abnormalities. …
Number of citations: 5 onlinelibrary.wiley.com
LP Morin, JN Mess, F Garofolo - Bioanalysis, 2013 - Future Science
… Desmopressin acetate trihydrate was supplied by USP (MD, USA). Information on each individual peptide along with their exact mass is available in Table 1. Methanol (MeOH) and …
Number of citations: 63 www.future-science.com
VV Agnihotri, CV Pardeshi, SJ Surana - Drug Delivery Devices and …, 2021 - Elsevier
This chapter deals with a detailed review of recent technological advancements in the development of new devices for drug delivery, specifically for nasal and pulmonary administration. …
Number of citations: 3 www.sciencedirect.com
ATC Vet—QH01BA02 - Br J Clin Pharmacol, 2005 - drugfuture.com
As for Atropine Sulfate, p. 1219. Darifenacin should be used with caution in patients also receiving inhibitors of cytochrome P450 isoenzymes (see Interactions and Uses and …
Number of citations: 2 www.drugfuture.com
D LeBlanc - ratio, 2009
Number of citations: 12
ATC Vet—QH01BA02, US In
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.